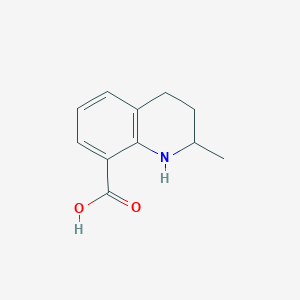

8-カルボキシ-2-メチル-1,2,3,4-テトラヒドロキノリン

説明

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経伝達物質機能制御

テトラヒドロキノリン誘導体は、脳内のモノアミンオキシダーゼ(MAO)活性に関連する神経毒性を防ぎ、神経伝達物質機能を制御する役割を果たすことが研究されています .

生物活性化合物の合成

これらの化合物は、その独特の生物学的特性で知られており、さまざまな生物活性化合物の合成における中間体として使用されます .

パーキンソン病の研究

テトラヒドロキノリンの誘導体は、病気の重要な特徴であるレビー小体を形成する能力のために、パーキンソン病の研究モデルで使用されています .

生体触媒およびラセミ化

特定のテトラヒドロキノリン化合物は、エナンチオマー的に純粋な物質を生成するために重要なラセミ化などの生体触媒プロセスで使用されてきました .

複素環化学

テトラヒドロキノリンは、複素環化学における重要な中間体であり、さまざまな複素環化合物の合成に使用されます .

抗菌剤

作用機序

Target of Action

Tetrahydroquinoline derivatives, a class to which this compound belongs, are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

It’s worth noting that tetrahydroquinoline derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Given the diverse biological activities of tetrahydroquinoline derivatives, it’s likely that this compound could have a range of effects at the molecular and cellular level .

生物活性

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (MTHQCA) is a bicyclic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol

MTHQCA features a tetrahydroquinoline core with a carboxylic acid functional group that contributes to its biological activity.

Antimicrobial Properties

Research indicates that MTHQCA exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both bacterial and fungal strains, suggesting potential as a therapeutic agent in infectious diseases .

Cytotoxicity

MTHQCA has demonstrated cytotoxic effects on cancer cell lines. In vitro studies reveal that it can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

The compound has also been associated with neuroprotective properties. It interacts with neurotransmitter systems and may modulate pathways implicated in neurodegenerative diseases. Structure-activity relationship studies have identified MTHQCA derivatives with nanomolar affinity for NMDA receptors, which are crucial in conditions like Alzheimer's disease .

Target Interactions

MTHQCA's mechanism of action likely involves interactions with various biological targets:

- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

- Receptor Modulation : The compound acts on neurotransmitter receptors, particularly at the NMDA receptor site, influencing synaptic transmission and plasticity .

Biochemical Pathways

The compound is known to affect several biochemical pathways:

- Apoptosis Induction : MTHQCA triggers apoptotic pathways in cancer cells.

- Inflammatory Response Modulation : It may reduce inflammatory markers, contributing to its neuroprotective effects .

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of MTHQCA against E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics. This suggests a promising role in treating antibiotic-resistant infections.

Cancer Cell Lines

A comparative study on the cytotoxic effects of MTHQCA on various cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces cell death at concentrations that do not affect normal cells. This selectivity underscores its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | Methyl group at position 1 | Antimicrobial properties |

| 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | Methyl group at position 2 | Cytotoxicity against cancer cells |

| 6-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | Methyl group at position 6 | Neuroprotective effects |

This table highlights the unique positioning of the methyl group in MTHQCA compared to its analogs and its distinct biological properties.

特性

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUIDKYQOULPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332627-29-8 | |

| Record name | 1332627-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid analogs?

A1: The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid analogs, specifically those with variations at the 2 and 4 positions, holds significant interest due to their structural similarity to Helquinoline. Helquinoline, a naturally occurring antibiotic isolated from Janibacter limosus, exhibits promising antibacterial and antifungal activities []. By synthesizing and studying these analogs, researchers aim to gain insights into the structure-activity relationship of this class of compounds. This knowledge is crucial for potentially developing novel antibiotics with improved potency, a broader spectrum of activity, or addressing the challenge of antibiotic resistance.

Q2: How does the presence of gem-dimethyl groups at the 2-position of the hydroquinoline cycle affect the oxidation process of the pyrroloquinoline-1,2-dione precursors?

A2: The research indicates that the presence of gem-dimethyl groups at the 2-position of the hydroquinoline cycle does not hinder the oxidation process of the pyrroloquinoline-1,2-dione precursors []. This finding challenges the common assumption that bulky substituents might sterically hinder reactions. The oxidation proceeds selectively, opening the pyrrole-1,2-dione ring while leaving the dihydroquinoline cycle intact, demonstrating a unique reactivity pattern potentially valuable for synthetic chemistry applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。